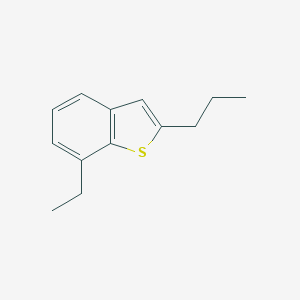

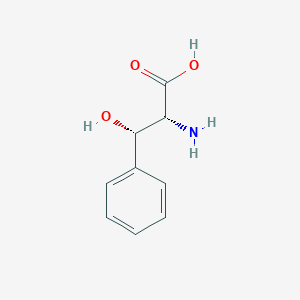

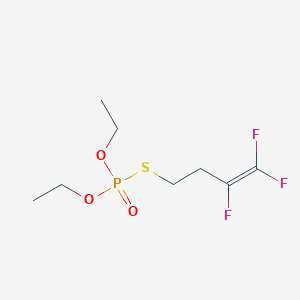

![molecular formula C18H42N6 B105861 1,3,5-Tris[3-(Dimethylamino)propyl]hexahydro-1,3,5-triazin CAS No. 15875-13-5](/img/structure/B105861.png)

1,3,5-Tris[3-(Dimethylamino)propyl]hexahydro-1,3,5-triazin

Übersicht

Beschreibung

The compound 1,3,5-Tris[3-(dimethylamino)propyl]hexahydro-1,3,5-triazine, also known as hexamethylmelamine, is a triazine derivative with potential applications in various fields, including medicinal chemistry due to its antitumoral activity . The structure of triazine derivatives has been extensively studied, and they are known to act as electron donors in various chemical reactions .

Synthesis Analysis

The synthesis of 1,3,5-triazine derivatives can be achieved through several methods. One approach involves the Cu(II)-catalyzed C(sp3)-H activation of N,N-dimethylethanolamine with amidines, leading to the formation of 1,2-dihydro-1,3,5-triazines and symmetrical 1,3,5-triazines with yields up to 81% . Another method includes the reaction of N-substituted-α-aminoisothiocyanates with toluene-2,4diisocyanate, which provides a pathway to synthesize hexahydro-1,3,5-triazines . Additionally, the synthesis of 1,3,5-triazine derivatives has been reported by cyclization of dimethybiguanide hydrochloride with ethyl chloroacetate .

Molecular Structure Analysis

The molecular structure of triazine derivatives has been a subject of interest due to their unique properties. For instance, the structure of 2,4,6-tris[di(tert-butoxycarbonyl)methylidene]-hexahydro-1,3,5-triazine was studied using quantum chemistry, NMR and IR spectroscopy, and X-ray diffraction, revealing that it exists exclusively in the hexahydro-1,3,5-triazine form in both solution and solid phase .

Chemical Reactions Analysis

Triazine derivatives undergo various chemical reactions. Electro-oxidation studies of 2,4,6-tris(dialkylamino)-1,3,5-triazines have shown that the dimethylamino derivative can undergo demethylation in acetonitrile and successive methoxylation in methanol . Furthermore, the interaction of triazine derivatives with other compounds, such as aryl aldehydes, can yield a series of aryl hydrazones, which can cyclize to form other triazine-related structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3,5-triazine derivatives are influenced by their molecular structure. The presence of exocyclic dimethylamino-groups in 2,4,6-trisdimethylamino-1,3,5-triazine, for example, leads to a drift of electrons towards the triazine ring, allowing it to behave as an electron donor towards protons, boron trifluoride, and aromatic π-electron acceptors . Star-shaped compounds with 1,3,5-triazine cores exhibit intramolecular charge transfer, which can be affected by protonation, leading to significant changes in their absorption properties .

Wissenschaftliche Forschungsanwendungen

Härtungsmittel für Polymere

Diese Verbindung wird als Härtungsmittel für Polymere eingesetzt . Es erleichtert den Vernetzungsprozess in verschiedenen Polymermatrizen und verbessert die mechanischen Eigenschaften und die thermische Stabilität des Endprodukts. Diese Anwendung ist entscheidend bei der Herstellung von Hochleistungsmaterialien für die Automobil- und Luftfahrtindustrie.

Härter für Anhydride

Im Bereich der Epoxidharze wirkt dieses Triazin-Derivat als Härter für anhydridbasierte Systeme . Es verbessert die Zähigkeit und Haltbarkeit der gehärteten Epoxide, die weit verbreitet in Beschichtungen, Klebstoffen und Verbundwerkstoffen eingesetzt werden.

Antistatisches Mittel

Die Verbindung dient als Antistatikum . Durch Reduzierung der elektrostatischen Aufladung ist es vorteilhaft, um Staubanziehung zu verhindern und das Risiko einer elektrostatischen Entladung in Elektronik und Textilien zu verringern.

Emulgier- und Dispergiermittel

Es findet Anwendung als Emulgier- und Dispergiermittel . Diese Eigenschaft ist besonders nützlich in der pharmazeutischen und kosmetischen Industrie, wo sie bei der Formulierung stabiler Emulsionen und Dispersionen hilft.

Korrosionsschutzmittel

Als Korrosionsschutzmittel wird diese Chemikalie zum Schutz von Metalloberflächen vor Korrosion eingesetzt, insbesondere in rauen chemischen Umgebungen . Dies verlängert die Lebensdauer von Metallbauteilen und -konstruktionen in industriellen Umgebungen.

Schaumsystème-Katalysator

Bei der Herstellung von mikrozellularen Schäumen, Elastomeren und starren Spritzschaumverpackungssystemen fungiert es als ein Katalysator für die Nachhärtung . Es trägt zur Kontrolle der Zellgröße und -dichte des Schaums bei, was für Isolations- und Dämpfungseigenschaften unerlässlich ist.

Sicherheit und Handhabung

In allen Anwendungen sind Sicherheit und Handhabung der Verbindung aufgrund ihrer chemischen Beschaffenheit von größter Bedeutung. Es müssen die richtigen Lager- und Gebrauchsanweisungen befolgt werden, um eine sichere Handhabung zu gewährleisten und die Integrität der Verbindung zu erhalten .

Wirkmechanismus

Target of Action

It is known to be used as a curing agent for polymers . In this context, the compound likely interacts with the polymer chains, facilitating cross-linking and hardening.

Mode of Action

As a curing agent, it likely promotes the cross-linking of polymer chains, enhancing the rigidity and durability of the material .

Result of Action

The primary result of the action of 1,3,5-Tris[3-(dimethylamino)propyl]hexahydro-1,3,5-triazine is the curing or hardening of polymers . This results in enhanced material properties such as increased rigidity, durability, and resistance to environmental factors.

Action Environment

The action of 1,3,5-Tris[3-(dimethylamino)propyl]hexahydro-1,3,5-triazine can be influenced by various environmental factors. For instance, temperature and humidity may affect the curing process. Additionally, the compound is volatile at room temperature , which could influence its stability and efficacy in certain environments.

Eigenschaften

IUPAC Name |

3-[3,5-bis[3-(dimethylamino)propyl]-1,3,5-triazinan-1-yl]-N,N-dimethylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H42N6/c1-19(2)10-7-13-22-16-23(14-8-11-20(3)4)18-24(17-22)15-9-12-21(5)6/h7-18H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZQMJOOSLXFQSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCN1CN(CN(C1)CCCN(C)C)CCCN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H42N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9041231 | |

| Record name | N,N',N''-Tris(3-dimethylaminopropyl)hexahydro-S-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9041231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 1,3,5-Triazine-1,3,5(2H,4H,6H)-tripropanamine, N1,N1,N3,N3,N5,N5-hexamethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS RN |

15875-13-5 | |

| Record name | Desmorapid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15875-13-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | R 141 (catalyst) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015875135 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Polycat 41 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28833 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3,5-Triazine-1,3,5(2H,4H,6H)-tripropanamine, N1,N1,N3,N3,N5,N5-hexamethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N',N''-Tris(3-dimethylaminopropyl)hexahydro-S-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9041231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N,N',N',N'',N''-hexamethyl-1,3,5-triazine-1,3,5(2H,4H,6H)-tripropanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.352 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N,N',N''-TRIS(3-DIMETHYLAMINOPROPYL)HEXAHYDRO-S-TRIAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z5929UG1VU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Can 1,3,5-Tris[3-(dimethylamino)propyl]hexahydro-1,3,5-triazine be used in polymer chemistry, and if so, how?

A1: Yes, 1,3,5-Tris[3-(dimethylamino)propyl]hexahydro-1,3,5-triazine, often referred to as T-triazine, has shown promise as a multidentate amine ligand in Atom Transfer Radical Polymerization (ATRP). [] Specifically, it effectively complexes with copper bromide (CuBr), facilitating controlled polymerization of methacrylates like dimethylaminoethyl methacrylate (DMAEMA) and methyl methacrylate (MMA). [] This control is evidenced by the production of polymers with targeted molecular weights and narrow polydispersity. [] The polymerization process, exhibiting first-order kinetics with respect to the monomer, highlights the role of T-triazine in mediating a controlled radical polymerization. []

Q2: Apart from its use in polymer chemistry, are there other applications for 1,3,5-Tris[3-(dimethylamino)propyl]hexahydro-1,3,5-triazine?

A2: Yes, 1,3,5-Tris[3-(dimethylamino)propyl]hexahydro-1,3,5-triazine is also utilized in the development of flame-retardant materials. [] It serves as one of the components in a composite polyether formulation for on-site spraying applications. [] When incorporated into rigid polyurethane foam, this composite polyether contributes to the flame-retardant properties of the final product, achieving an oxygen index of 30. [] This application highlights the versatility of 1,3,5-Tris[3-(dimethylamino)propyl]hexahydro-1,3,5-triazine in different material science domains.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.